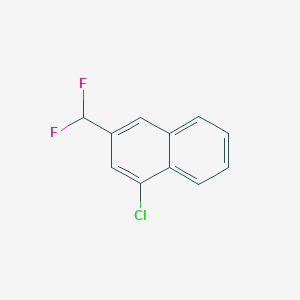
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid typically involves the reaction of 4-(sec-Butyl)-2-chloropyrimidine with a boron-containing reagent under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .
Aplicaciones Científicas De Investigación
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-Butylphenylboronic acid: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly effective in certain types of coupling reactions and allow for the synthesis of unique organic molecules that may not be accessible using other boronic acids .
Propiedades
Fórmula molecular |
C8H12BClN2O2 |
|---|---|
Peso molecular |
214.46 g/mol |
Nombre IUPAC |
(4-butan-2-yl-2-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-3-5(2)7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
Clave InChI |
ULKPGMYAGXSXCZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C(C)CC)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)









![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)

